molecular formula C8H9NO3 B2986792 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid CAS No. 1469286-26-7

1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2986792
CAS No.: 1469286-26-7
M. Wt: 167.164
InChI Key: IHAMPVALSBGFAB-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a 1,2-oxazol-5-yl group with a methyl substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the cyclization of 3-methyl-1,2-oxazole-5-carboxylic acid with cyclopropanecarboxylic acid derivatives in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as 1-(1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid and other oxazole derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

List of Similar Compounds

  • 1-(1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid

  • Other oxazole derivatives

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-4-6(12-9-5)8(2-3-8)7(10)11/h4H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAMPVALSBGFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To methyl 1-(3-methylisoxazol-5-yl)cyclopropanecarboxylate (100 mg, 0.552 mmol) was added a solution of lithium hydroxide monohydrate (32 mg, 0.76 mmol) in methanol (2 mL) and water (1 mL). The reaction mixture was stirred at room temperature for 18 h. The solvent was reduced to about 1 mL in volume. A saturated aqueous solution of ammonium chloride (2 mL) was added followed by aqueous hydrochloric acid (1N) until pH was approximately 4. The mixture was extracted with ether (15 mL×2). The combined organics were dried over sodium sulfate, filtered and concentrated under reduced pressure to afford 1-(3-methylisoxazol-5-yl)cyclopropanecarboxylic acid as a white solid (43 mg, 47%). The material was used without further purification. MS (ES+) (M+H) 168.0; LCMS retention time: 2.0 minutes (Method L). 1H NMR (500 MHz, CD3OD) δ 1.44-1.48 (m, 2H), 1.66-1.69 (m, 2H), 2.25 (s, 3H), 6.38 (s, 1H).
Name
methyl 1-(3-methylisoxazol-5-yl)cyclopropanecarboxylate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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